3,3-Difluoro-2,2-dimethylazetidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-2,2-dimethylazetidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,3-difluoro-2,2-dimethylpropylamine with a suitable electrophile under controlled conditions. The reaction conditions often include the use of a base, such as sodium hydride, and an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-2,2-dimethylazetidine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can lead to different functionalized azetidines.
Scientific Research Applications
3,3-Difluoro-2,2-dimethylazetidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound’s unique properties make it a candidate for the development of advanced materials, including polymers and coatings.
Biological Studies: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3,3-Difluoro-2,2-dimethylazetidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, altering their activity. The fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in drug design.
Comparison with Similar Compounds
Similar Compounds
3,3-Difluoroazetidine: Lacks the dimethyl groups, which can affect its reactivity and applications.
2,2-Dimethylazetidine: Lacks the fluorine atoms, resulting in different chemical properties and biological activities.
3-Fluoroazetidine: Contains only one fluorine atom, leading to different steric and electronic effects.
Uniqueness
3,3-Difluoro-2,2-dimethylazetidine is unique due to the presence of both fluorine atoms and dimethyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C5H9F2N |
---|---|
Molecular Weight |
121.13 g/mol |
IUPAC Name |
3,3-difluoro-2,2-dimethylazetidine |
InChI |
InChI=1S/C5H9F2N/c1-4(2)5(6,7)3-8-4/h8H,3H2,1-2H3 |
InChI Key |
RPVRKKXIZAWKRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CN1)(F)F)C |
Origin of Product |
United States |
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